2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S2/c17-16(18,19)12-4-1-5-13-14(12)21-15(26-13)25-10-8-22(9-10)27(23,24)11-3-2-6-20-7-11/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMSQWSQLMFUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization with pyridinyl and benzo[d]thiazole moieties. Specific methods may vary, but they often include the use of sulfonyl chlorides and various coupling agents to achieve the desired structure.
Antiviral and Antimicrobial Properties
Research has indicated that derivatives of benzothiazoles, structurally related to the target compound, have been evaluated for antiviral and antimicrobial activities. A study reported that certain benzothiazole derivatives exhibited cytotoxic effects against human CD4+ lymphocytes, which are critical in HIV research. However, these compounds did not show significant antiviral or antimicrobial activity against various pathogens, including HIV-1 and several bacterial strains .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been tested for their antiproliferative effects on cancer cell lines. For instance, derivatives with a benzothiazole core demonstrated inhibitory effects on leukemia cell lines and solid tumors . The cytotoxicity observed in some studies indicates that further exploration into the compound's mechanism could reveal pathways involved in cancer cell inhibition.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as urease. Compounds similar to 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole have shown promise in inhibiting urease activity, which is relevant in treating conditions like urease-associated infections . The effectiveness of these compounds can be quantitatively assessed using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
Case Studies
- Cytotoxicity Against Cancer Cells : A recent study synthesized various benzothiazole derivatives and tested them against multiple cancer cell lines. Results indicated that some compounds inhibited growth significantly, suggesting a need for further investigation into their mechanisms .
- Urease Inhibition : In a comparative study, a benzothiazole derivative was found to inhibit urease more effectively than its benzimidazole counterparts, with an IC50 value significantly lower than standard inhibitors . This suggests that structural modifications can enhance biological activity.
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally related to benzo[d]thiazoles and pyridine derivatives. For instance, derivatives containing similar functional groups have demonstrated substantial antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways.
Anti-inflammatory Properties
Compounds with similar azetidine structures have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole may also exhibit similar therapeutic benefits.
Cancer Treatment
Research indicates that benzo[d]thiazole derivatives can act as potent anticancer agents. They may function through multiple mechanisms, including the induction of apoptosis in cancer cells and the inhibition of tumor growth factors. The specific structural features of this compound could enhance its efficacy against various cancer types.
CCR6 Receptor Modulation
The compound has been explored as a potential modulator of the CCR6 receptor, which is implicated in several inflammatory diseases and cancers. Targeting this receptor could lead to new therapeutic strategies for conditions like rheumatoid arthritis and certain types of cancer.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzo[d]thiazole derivatives against strains of Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than conventional antibiotics, indicating their potential as effective antimicrobial agents .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that compounds structurally similar to 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole effectively inhibited the production of TNF-alpha and IL-6 in activated macrophages, suggesting strong anti-inflammatory properties .
Case Study 3: Cancer Cell Proliferation
Research involving cell lines showed that derivatives with a benzo[d]thiazole structure could significantly reduce cell viability in breast cancer models through apoptosis induction pathways .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Sulfonyl Substituents
Key Compound :
2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole ()
- Structural Difference : The sulfonyl group is attached to a 2-methoxyphenyl ring instead of pyridin-3-yl.
- Impact: The 2-methoxyphenyl group is less electron-deficient than pyridin-3-yl, reducing the compound’s ability to participate in π-π stacking or hydrogen bonding with aromatic residues in target proteins.
- Bioactivity Inference : Pyridin-3-ylsulfonyl derivatives are hypothesized to exhibit stronger target binding due to the nitrogen atom’s lone pair, which can form additional hydrogen bonds.
Azetidine-Substituted Derivatives with Fluorinated Groups
Key Compound: 6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide ()
- Structural Differences :
- The azetidine substituent is 2-methoxyethyl instead of pyridin-3-ylsulfonyl.
- A spirocyclic diazaspiro framework replaces the benzo[d]thiazole core.
- The spirocyclic system imposes conformational constraints, which may enhance selectivity for specific enzymatic pockets. Additional fluorinated groups (e.g., trifluoromethylpyrimidinyl) amplify lipophilicity and resistance to oxidative metabolism .
Benzoimidazole-Thiazole-Triazole Hybrids
Key Compounds: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e) ()
- Structural Differences :
- A benzoimidazole core replaces benzo[d]thiazole.
- Triazole and thiazole acetamide side chains are present.
- Impact :
- The triazole ring enables click chemistry modifications and hydrogen-bonding interactions distinct from the sulfonyl group in the target compound.
- Benzoimidazole derivatives may exhibit altered pharmacokinetics due to differences in aromaticity and pKa values.
- Substitutions like 4-bromophenyl (9c) or 4-fluorophenyl (9b) on the thiazole ring could enhance halogen bonding, a feature absent in the target compound .
Thiadiazole-Fused Benzodioxine Derivatives
Key Compounds : (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) ()
- Structural Differences :
- A thiadiazole-fused benzodioxine system replaces the benzo[d]thiazole core.
- Hydrazine-carbothioamide side chains are present.
Data Tables
Table 1: Substituent Effects on Key Properties
Table 2: Bioactivity Inference Based on Substituents
| Compound Class | Potential Biological Interactions |
|---|---|
| Target Compound | Hydrogen bonding (pyridinyl), π-π stacking (thiazole) |
| 2-Methoxyphenyl Analog | Hydrophobic interactions (methoxyphenyl) |
| Spirocyclic Derivative | Conformational selectivity (spiro system) |
| Benzoimidazole Hybrid | Metal chelation (triazole), halogen bonding (9c) |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound and its derivatives?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and heterocyclic coupling. For example:
- Azetidine ring functionalization : Reacting azetidin-3-ol derivatives with pyridin-3-ylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the sulfonyl group .
- Thiazole core construction : Condensation of substituted benzoic acids with thioureas or thioamides, followed by cyclization in the presence of POCl₃ or PCl₃ .
- Trifluoromethyl incorporation : Fluorination via halogen-exchange reactions using agents like HF-pyridine or Ruppert-Prakash reagents . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : To verify substituent positions and heterocyclic connectivity. For example, the pyridinyl sulfonyl group shows characteristic deshielded peaks at δ 8.5–9.0 ppm (aromatic protons) .
- IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How is the compound’s purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .
- TLC : Silica plates visualized under UV or iodine vapor .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are compared to theoretical values (deviation <0.4%) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency but may require quenching with ice-water to prevent decomposition .
- Catalyst selection : Transition metals (e.g., Pd/C for coupling reactions) or phase-transfer catalysts (e.g., TBAB) improve regioselectivity .
- Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
Q. What strategies address contradictory biological activity data in different assays?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Metabolite profiling : LC-MS identifies degradation products or active metabolites that may interfere with results .
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to explain activity variations .
Q. How can derivatives be designed to enhance pharmacological activity?
- Structure-activity relationship (SAR) : Systematic substitution at the azetidine oxygen (e.g., alkyl vs. aryl groups) or benzo[d]thiazole C4 (e.g., CF₃ vs. OCF₃) .
- Bioisosteric replacement : Replace the trifluoromethyl group with sulfonamides or cyano groups to improve solubility or target affinity .
Q. What analytical challenges arise in detecting synthesis by-products, and how are they resolved?
- By-product identification : Use high-resolution LC-MS/MS and 2D NMR (COSY, HSQC) to characterize minor impurities (<0.1%) .
- Mitigation strategies : Adjust reaction stoichiometry (e.g., excess sulfonyl chloride) or introduce scavengers (e.g., polymer-bound amines) to trap reactive intermediates .
Q. How can environmental fate studies be designed for this compound?
- Degradation pathways : Simulate hydrolytic (pH 4–9 buffers) and photolytic (UV irradiation) conditions, followed by LC-MS analysis .
- Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Data Analysis & Interpretation
Q. Which statistical methods are appropriate for analyzing pharmacological data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
